4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
4-Chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The molecule is characterized by:
- A chloro-nitro substituent at the 4- and 3-positions of the benzamide ring.
- An o-tolyl group (ortho-methylphenyl) attached to the pyrazole ring.
- A sulfoxide (5-oxido) group on the thieno ring.
Properties
IUPAC Name |
4-chloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c1-11-4-2-3-5-16(11)23-18(13-9-29(28)10-15(13)22-23)21-19(25)12-6-7-14(20)17(8-12)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPJGDGWHRJYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the nitro and chloro groups: These functional groups can be introduced via nitration and chlorination reactions, respectively.
Oxidation and benzamide formation: The final steps involve oxidation to introduce the oxido group and coupling with a benzamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional oxygen-containing functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium on carbon), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares its thieno[3,4-c]pyrazole core with several derivatives, differing in substituents on the benzamide and pyrazole rings. Key comparisons include:
Table 1: Structural Comparison of Thieno[3,4-c]Pyrazole Derivatives
Key Observations:
- Positional Isomerism: The o-tolyl group (ortho-methyl) on the pyrazole may induce steric hindrance or alter binding affinity compared to the p-tolyl (para-methyl) in the 4-bromo analog .
- Core Modifications: The sulfoxide (5-oxido) group in the target compound could influence solubility or metabolic stability relative to non-oxidized thieno analogs .
Physicochemical Properties
While explicit data (e.g., logP, solubility) is absent in the evidence, inferences can be made:
- Molecular Weight: The nitro and chloro groups increase molecular weight (~454 g/mol) compared to the 4-bromo analog (~419 g/mol) .
Biological Activity
The compound 4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C17H17ClN4O3S
- Molecular Weight : 394.85 g/mol
- Chemical Structure : The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have been shown to inhibit the proliferation of various cancer cell lines. A study reported that a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells . The specific mechanisms through which these compounds exert their effects often involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The antimicrobial efficacy of compounds similar to this compound has been documented in various studies. For example, benzothiazole hydrazones have shown promising activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol . This suggests that the compound may possess similar antimicrobial properties.
The biological mechanisms by which this compound operates may include:
- Inhibition of Enzymatic Activity : Many thieno[3,4-c]pyrazole derivatives act as inhibitors of specific enzymes involved in cancer progression or microbial metabolism.
- Induction of Apoptosis : The activation of apoptotic pathways is a common mechanism for anticancer agents.
- Cell Cycle Arrest : Compounds may induce cell cycle arrest at various checkpoints, preventing cancer cell proliferation.
Study 1: Anticancer Efficacy
In a recent study focusing on a series of thieno[3,4-c]pyrazole derivatives, researchers synthesized several analogs and evaluated their anticancer activities against a panel of human cancer cell lines. The results indicated that modifications in the substituents significantly influenced the potency and selectivity towards specific cancer types.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | HCT-116 | 6.2 |
| B | T47D | 27.3 |
| C | MCF-7 | 15.0 |
Study 2: Antimicrobial Screening
Another study assessed the antimicrobial activity of various thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
| Compound | Bacteria Type | MIC (μg/mL) |
|---|---|---|
| D | E. coli | 32 |
| E | S. aureus | 16 |
| F | P. aeruginosa | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
